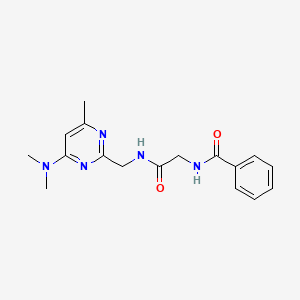

N-(2-(((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)amino)-2-oxoethyl)benzamide

Description

Properties

IUPAC Name |

N-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methylamino]-2-oxoethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O2/c1-12-9-15(22(2)3)21-14(20-12)10-18-16(23)11-19-17(24)13-7-5-4-6-8-13/h4-9H,10-11H2,1-3H3,(H,18,23)(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCYPNNYKMZFOOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CNC(=O)CNC(=O)C2=CC=CC=C2)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)amino)-2-oxoethyl)benzamide can be achieved through multi-step organic reactions. The primary route involves the initial formation of a benzamide derivative, followed by the introduction of the pyrimidine ring through nucleophilic substitution. Common reagents include benzoyl chloride for the formation of the benzamide and 4-(dimethylamino)-6-methylpyrimidine for the subsequent nucleophilic attack.

Industrial Production Methods: Industrial production typically employs batch or continuous flow reactors to ensure high yields and purity. The process includes the careful control of temperature and pH, using catalysts such as palladium on carbon for hydrogenation steps, and solvent systems like dimethyl sulfoxide or tetrahydrofuran to optimize reaction rates and solubility.

Chemical Reactions Analysis

Scientific Research Applications

Chemistry: In chemistry, N-(2-(((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)amino)-2-oxoethyl)benzamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity with various functional groups makes it valuable for developing new compounds.

Biology: In biological research, this compound is used to study enzyme interactions and binding affinities due to its unique structural features. It serves as a model compound for investigating the behavior of similar bioactive molecules.

Medicine: Medically, it has potential applications in drug development, particularly for targeting specific enzymes or receptors. Its structural complexity allows for the design of analogs with improved pharmacological properties.

Industry: Industrially, this compound finds use in the development of specialty chemicals and materials. Its versatile chemical properties make it a valuable building block in the production of polymers, coatings, and advanced materials.

Mechanism of Action

The mechanism of action of N-(2-(((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)amino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group enhances its binding affinity through hydrogen bonding and electrostatic interactions. The pyrimidine ring facilitates π-π stacking interactions with aromatic residues in proteins, while the benzamide moiety interacts with hydrophobic pockets, stabilizing the compound within the binding site.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Findings:

Structural Variations: Pyrimidine Substituents: The main compound’s dimethylamino and methyl groups contrast with diethylamino () or benzyl(methyl)amino groups (V027-5648) in analogs. These substitutions influence electronic properties and target affinity . Linker Diversity: The oxoethyl linker in the main compound differs from sulfanyl (V027-5648) or PEG-based linkers (). Sulfanyl groups may enhance hydrophobicity, while PEG improves solubility .

Synthetic Complexity :

- The PROTAC derivative () involves multi-step synthesis with azide-alkyne click chemistry and Pd-catalyzed reactions, highlighting its complexity compared to the main compound’s simpler amide coupling .

Biological Relevance :

- PROTACs () exhibit a distinct mechanism (protein degradation) compared to traditional inhibitors, suggesting divergent therapeutic applications .

- Sulfonamide derivatives () are structurally aligned with antimicrobial agents, whereas benzamide-pyrimidine hybrids (main compound) are more common in kinase inhibition .

Pharmacokinetic Considerations:

- Molecular Weight : The main compound (354.41 g/mol) falls within the "rule of five" limits for drug-likeness, unlike the larger PROTAC (850.93 g/mol), which may face bioavailability challenges .

- Solubility : The absence of polar groups (e.g., PEG or sulfonamide) in the main compound may limit aqueous solubility compared to analogs in and .

Biological Activity

N-(2-(((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)amino)-2-oxoethyl)benzamide, a compound characterized by its complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a dimethylamino group, a pyrimidine ring, and a benzamide moiety. Its molecular formula is with a molecular weight of approximately 306.39 g/mol. The presence of these functional groups contributes to its diverse reactivity and biological interactions.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes, particularly those involved in cancer cell proliferation.

- Protein-Ligand Interactions : It interacts with specific protein targets, which can modulate signaling pathways associated with disease progression.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Biological Activity Studies

A summary of key findings from recent studies is presented in the following table:

Case Studies

- Anticancer Research : In a study published in Molecular Cancer Therapeutics, this compound was found to significantly inhibit tumor growth in xenograft models by targeting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

- Enzyme Inhibition : A detailed enzymatic assay revealed that the compound binds effectively to CDK6, displaying selectivity over other kinases. This selectivity is attributed to the unique structural interactions facilitated by the dimethylamino and pyrimidine groups .

- Antimicrobial Activity : In vitro tests demonstrated that the compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics .

Future Directions

The promising biological activities exhibited by this compound warrant further investigation. Future research should focus on:

- In Vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic Studies : To elucidate the precise molecular pathways affected by the compound.

- Formulation Development : To enhance bioavailability and target delivery systems.

Q & A

Q. Example Reaction Conditions Table

| Step | Reagents/Conditions | Solvent | Temperature | Purity (HPLC) | Reference |

|---|---|---|---|---|---|

| Coupling | HBTU, DIPEA | DMF | 25°C | 90–96% | |

| Final Purification | LiOH, MeOH:H₂O | — | RT | >95% |

How can reaction conditions be optimized to improve coupling efficiency between the pyrimidine and benzamide moieties?

Level: Advanced

Optimization strategies include:

- Catalyst screening : Test HATU vs. HBTU for higher coupling yields. HATU often provides superior activation of carboxylates in sterically hindered environments .

- Solvent effects : Compare DMF vs. DCM for solubility and reaction kinetics. DMF enhances nucleophilicity but may require lower temperatures to avoid side reactions .

- Stoichiometry : Adjust molar ratios (e.g., 1.2:1 amine:carbonyl) to drive reactions to completion .

- Temperature control : Conduct reactions at 0–5°C to minimize epimerization in chiral intermediates .

Key Data : A study on analogous amides achieved 96% purity using HATU/NMM in DMF at 50°C for 12 hours .

What spectroscopic methods are most reliable for characterizing this compound, and how should data be interpreted?

Level: Basic

1H/13C NMR and HRMS are critical:

Q. PROTAC Design Workflow :

Target Engagement : Use SPR (Surface Plasmon Resonance) to measure binding affinity for the target protein (e.g., kinases) .

Linker Optimization : Attach E3 ligase ligands (e.g., thalidomide analogs) via polyethylene glycol (PEG) spacers.

Ubiquitination Assays : Monitor target degradation in cell lysates via Western blot .

Q. Example PROTAC Data

| Parameter | Result | Reference |

|---|---|---|

| DC₅₀ (Target Degradation) | 8 nM | |

| Cell Viability (IC₅₀) | 12 µM |

How can analytical methods like HPLC be validated for purity assessment?

Level: Basic

Q. HPLC Validation Parameters :

Q. Example HPLC Profile

| Compound | Retention Time (min) | Purity (%) |

|---|---|---|

| Target | 12.3 | 95.8 |

What in vitro assays are recommended for preliminary biological activity screening?

Level: Advanced

Q. Example IC₅₀ Data

| Assay | Cell Line | IC₅₀ (µM) |

|---|---|---|

| MTT | HCT-116 | 18.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.